molecular formula C13H14ClN3O2 B8301648 2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide CAS No. 867340-27-0

2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide

Cat. No. B8301648
M. Wt: 279.72 g/mol
InChI Key: CAECMEIQFUBCIW-UHFFFAOYSA-N
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Patent
US07973061B2

Procedure details

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-oxazole-4-carboxylic acid [2-(3-chloro-phenyl)-ethyl]-amide (0.75 g, 1.8 mmol) was dissolved in ethanol (5 mL). Hydrazine monohydrate (0.44 mL, 9.2 mmol) was added. The mixture was stirred for 12 hours. A white precipitate formed during the course of the reaction. The mixture was filtered and the solid was washed with methanol. The filtrate was reduced in vacuo to afford the title compound: 1H NMR (400 MHz, d6-DMSO): 8.46 (s, 1H), 8.27 (t, 1H), 7.27 (m, 3H), 7.16 (m, 1H), 3.78 (s, 2H), 3.45 (m, 2H), 2.82 (t, 2H); MS (ESI-LCMS) for C13H14ClN3O2: 280 (MH+).
Name
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-oxazole-4-carboxylic acid [2-(3-chloro-phenyl)-ethyl]-amide
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][NH:10][C:11]([C:13]2[N:14]=[C:15]([CH2:18][N:19]3C(=O)C4C(=CC=CC=4)C3=O)[O:16][CH:17]=2)=[O:12])[CH:5]=[CH:6][CH:7]=1.O.NN>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][NH:10][C:11]([C:13]2[N:14]=[C:15]([CH2:18][NH2:19])[O:16][CH:17]=2)=[O:12])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-oxazole-4-carboxylic acid [2-(3-chloro-phenyl)-ethyl]-amide
Quantity
0.75 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)CCNC(=O)C=1N=C(OC1)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.44 mL
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed during the course of the reaction
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was washed with methanol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)CCNC(=O)C=1N=C(OC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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